
14-Hydroxynonadeca-10,12-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Hydroxynonadeca-10,12-dienoic acid is a long-chain fatty acid with a hydroxyl group at the 14th position and double bonds at the 10th and 12th positions. This compound is part of the hydroxy fatty acids family, which are known for their diverse biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 14-Hydroxynonadeca-10,12-dienoic acid typically involves the hydroxylation of nonadeca-10,12-dienoic acid. This can be achieved through various methods, including:
Chemical Hydroxylation: Using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to introduce the hydroxyl group.
Biocatalytic Methods: Employing enzymes like lipoxygenases or cytochrome P450 monooxygenases to catalyze the hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis or biotechnological approaches. The choice of method depends on factors such as cost, yield, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
14-Hydroxynonadeca-10,12-dienoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 14-oxononadeca-10,12-dienoic acid.
Reduction: Formation of 14-hydroxynonadecanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
14-Hydroxynonadeca-10,12-dienoic acid has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Wirkmechanismus
The mechanism of action of 14-Hydroxynonadeca-10,12-dienoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors involved in various biological processes. For example, it may act on peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Hydroxyoctadeca-10,12-dienoic acid: Another hydroxy fatty acid with similar structural features but different biological activities.
12,13-Epoxy-9-hydroxynonadeca-7,10-dienoic acid: A related compound with an epoxy group, exhibiting distinct chemical reactivity and applications.
Uniqueness
14-Hydroxynonadeca-10,12-dienoic acid is unique due to its specific hydroxylation pattern and double bond positions, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
105835-46-9 |
|---|---|
Molekularformel |
C19H34O3 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
14-hydroxynonadeca-10,12-dienoic acid |
InChI |
InChI=1S/C19H34O3/c1-2-3-12-15-18(20)16-13-10-8-6-4-5-7-9-11-14-17-19(21)22/h8,10,13,16,18,20H,2-7,9,11-12,14-15,17H2,1H3,(H,21,22) |
InChI-Schlüssel |
JHFOVTLNYHMZSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C=CC=CCCCCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


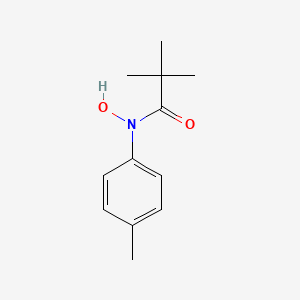
![4-{[3-(Octadecylamino)propyl]amino}pentanoic acid](/img/structure/B14320233.png)
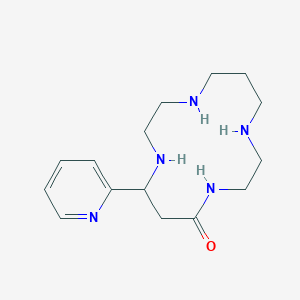
![2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine](/img/structure/B14320243.png)
![(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone](/img/structure/B14320246.png)
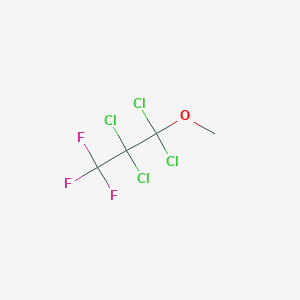
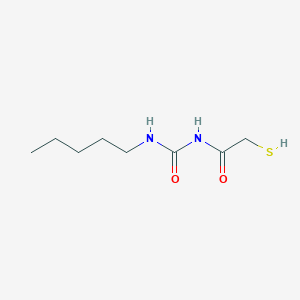
![1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane](/img/structure/B14320285.png)
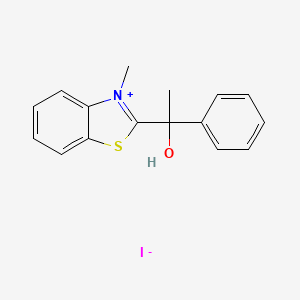
![2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide](/img/structure/B14320293.png)
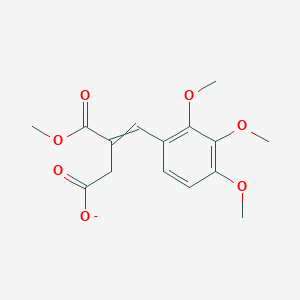
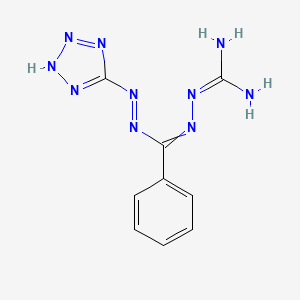
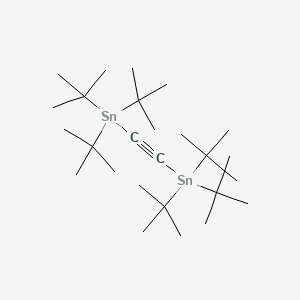
![6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione](/img/structure/B14320312.png)
